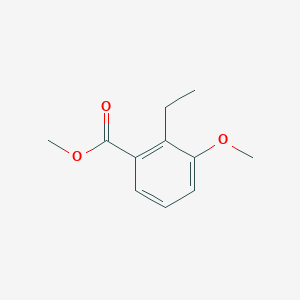

Methyl 2-ethyl-3-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Asymmetric Cyclopropanation Catalyst

Methyl 2-ethyl-3-methoxybenzoate derivatives are used in copper-catalyzed asymmetric cyclopropanation of alkenes. For example, the p-methoxybenzoate derivative achieved a trans/cis ratio of 91:9 with 92% enantiomeric excess (ee) for the major isomer, indicating its effectiveness in asymmetric synthesis (Østergaard et al., 2001).

Thermochemical Properties

Research on methyl methoxybenzoates, including derivatives similar to methyl 2-ethyl-3-methoxybenzoate, has focused on determining structural and thermochemical properties. This includes experimental and computational analysis of combustion and vaporization enthalpies, and standard molar enthalpies of formation (Flores et al., 2019).

Antimitotic Agents and Tubulin Inhibitors

Derivatives of methyl 2-ethyl-3-methoxybenzoate have been investigated as potential antimitotic agents and tubulin inhibitors. These compounds, modified at various positions, show potent antiproliferative effects and target tubulin at the colchicine binding site, leading to apoptotic cell death (Romagnoli et al., 2008).

Synthesis of Pharmaceutical Intermediates

Methyl 2-ethyl-3-methoxybenzoate derivatives are key intermediates in the synthesis of various pharmaceuticals. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, involves methylation, ethylation, and oxidation steps (Wang Yu, 2008).

Antimicrobial Activity

Some derivatives of methyl 2-ethyl-3-methoxybenzoate show antimicrobial activity. Studies on imino-4-methoxyphenol thiazole derived Schiff bases, which include methoxybenzoate moieties, have revealed moderate antibacterial and antifungal activities (Vinusha et al., 2015).

Natural Urease Inhibitors

Certain methoxybenzoate compounds, structurally related to methyl 2-ethyl-3-methoxybenzoate, have been identified as potent urease inhibitors, indicating potential applications in addressing issues related to urease activity (Khan et al., 2006).

Propriétés

IUPAC Name |

methyl 2-ethyl-3-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-8-9(11(12)14-3)6-5-7-10(8)13-2/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVXOULKAVLWCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550748 |

Source

|

| Record name | Methyl 2-ethyl-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-ethyl-3-methoxybenzoate | |

CAS RN |

108593-43-7 |

Source

|

| Record name | Methyl 2-ethyl-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Phenylthio)ethyl]-2-propanamine](/img/structure/B1355313.png)

![Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-](/img/structure/B1355332.png)